molecular formula C13H14ClN3OS B11064807 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(prop-2-en-1-yl)acetamide

2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(prop-2-en-1-yl)acetamide

Cat. No.: B11064807
M. Wt: 295.79 g/mol
InChI Key: NUIAKCVGWLSXCA-UHFFFAOYSA-N
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Description

N-ALLYL-2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE is a complex organic compound with a unique structure that includes a pyridine ring substituted with chlorine, cyano, and dimethyl groups, as well as an allyl group and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ALLYL-2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the pyridine ring system. One common method involves the reaction of 2-chloro-5-cyano-4,6-dimethylpyridine with an appropriate thiol reagent under basic conditions to introduce the thioacetamide group. The allyl group can be introduced through a subsequent alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-ALLYL-2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, potassium carbonate, allyl bromide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-ALLYL-2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ALLYL-2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s thioacetamide group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the cyano group may interact with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-cyano-4,6-dimethylpyridine: A precursor in the synthesis of N-ALLYL-2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE.

    N-Allylthioacetamide: Contains the thioacetamide group and is used in similar synthetic applications.

Uniqueness

N-ALLYL-2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H14ClN3OS

Molecular Weight

295.79 g/mol

IUPAC Name

2-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-prop-2-enylacetamide

InChI

InChI=1S/C13H14ClN3OS/c1-4-5-16-11(18)7-19-13-10(6-15)8(2)12(14)9(3)17-13/h4H,1,5,7H2,2-3H3,(H,16,18)

InChI Key

NUIAKCVGWLSXCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)SCC(=O)NCC=C)C#N

Origin of Product

United States

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